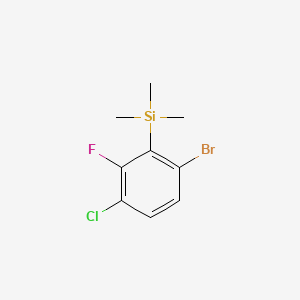
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi It is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is further bonded to a trimethylsilane group
Preparation Methods
The synthesis of (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane typically involves the halogenation of a phenyl ring followed by the introduction of the trimethylsilane group. One common method involves the following steps:
Halogenation: The phenyl ring is first brominated, chlorinated, and fluorinated using appropriate halogenating agents such as bromine, chlorine, and fluorine gas or their respective compounds.
Silylation: The halogenated phenyl compound is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilane group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common due to the presence of the trimethylsilane group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, which may have therapeutic applications.
Mechanism of Action
The mechanism of action of (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilane group can also stabilize reaction intermediates, enhancing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar compounds to (6-Bromo-3-chloro-2-fluorophenyl)trimethylsilane include:
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane: Differing in the position of the halogen atoms on the phenyl ring.
(6-Bromo-3-chloro-2-fluorophenyl)methanol: Where the trimethylsilane group is replaced with a hydroxyl group.
(3-Bromo-2,5,6-trifluorophenol): Featuring multiple fluorine atoms and a hydroxyl group instead of the trimethylsilane group.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the trimethylsilane group, which imparts distinct reactivity and stability compared to its analogs.
Properties
Molecular Formula |
C9H11BrClFSi |
|---|---|
Molecular Weight |
281.62 g/mol |
IUPAC Name |
(6-bromo-3-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrClFSi/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 |
InChI Key |
BDPVGYOYIKUFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


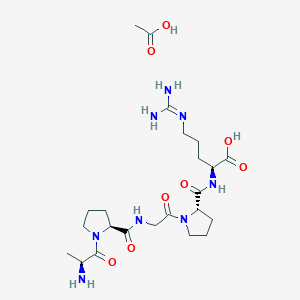
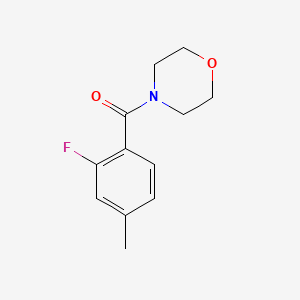
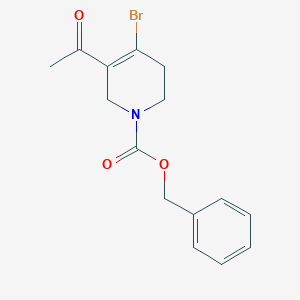

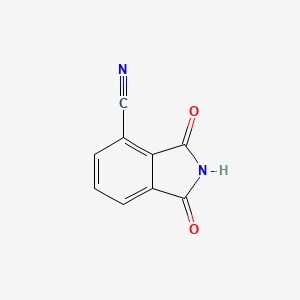
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
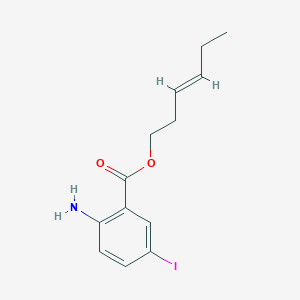
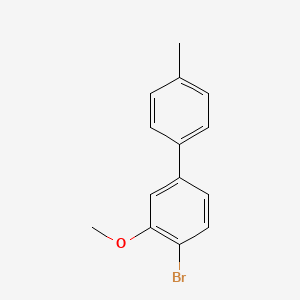
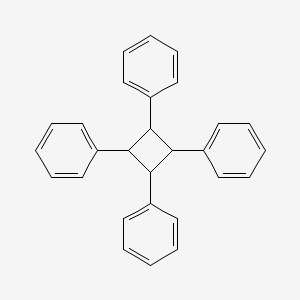
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
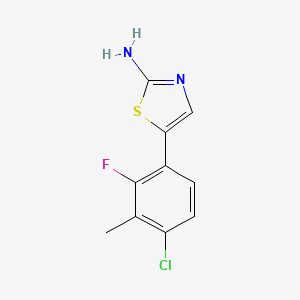
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
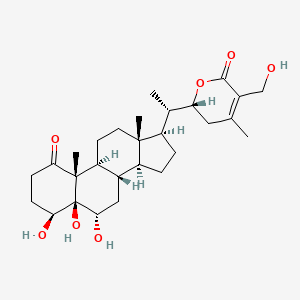
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
